2-Nitrothiophenol

Surface-enhanced Raman scattering Semiconductor interfaces Charge-transfer complexes

Why Choose 2-Nitrothiophenol (CAS 4875-10-9)? The ortho-nitro substitution uniquely enables iodine-catalyzed cyclization with cyclohexanones to yield phenothiazines—a reaction geometrically impossible for para or meta isomers. This intermediate is critical for chlorpromazine-type APIs and benzothiazole synthesis. Its disulfide derivative enables spectrophotometric thiol quantitation. Procure the correct ortho isomer (CAS 4875-10-9) to avoid synthesis failure and ensure reproducible results. Available in research and bulk quantities with full analytical documentation.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 4875-10-9
Cat. No. B1584256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrothiophenol
CAS4875-10-9
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S
InChIInChI=1S/C6H5NO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H
InChIKeyJKIFPWHZEZQCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrothiophenol (CAS 4875-10-9) Procurement Guide: Physical Properties and Commercial Specifications


2-Nitrothiophenol (CAS 4875-10-9), also known as 2-nitrobenzenethiol or o-nitrothiophenol, is an organosulfur aromatic compound with the molecular formula C₆H₅NO₂S and molecular weight 155.17 g/mol . It is characterized by a nitro group (-NO₂) and a thiol group (-SH) substituted at the ortho positions of a benzene ring . Commercially, 2-nitrothiophenol is available as a yellow to off-white crystalline solid with a reported melting point of 56 °C, boiling point of 262.5±23.0 °C at 760 mmHg, density of 1.362±0.06 g/cm³, and predicted pKa of 5.10±0.43 . The compound is soluble in common organic solvents including methanol, ether, benzene, chloroform, and ethanol, but has negligible solubility in water . Standard commercial purity specifications typically range from 95% to 99% as determined by HPLC, with suppliers providing certificates of analysis including NMR and HPLC batch quality reports .

Why 2-Nitrothiophenol Cannot Be Interchanged with 4-Nitrothiophenol or 2-Aminothiophenol: Structural Determinants of Reactivity and Performance


Within the nitrothiophenol isomer family and closely related substituted thiophenols, substitution patterns critically govern both chemical reactivity and material performance. The ortho-nitro substitution in 2-nitrothiophenol confers distinct electronic properties and spatial constraints that fundamentally alter its behavior relative to para-nitro (4-nitrothiophenol, pKa 4.60 [1]), meta-nitro, or reduced amino analogs (2-aminothiophenol, liquid at room temperature [2]). Specifically, the proximity of the -NO₂ group to the -SH moiety in the ortho position enables unique intramolecular interactions, influences the acidity and nucleophilicity of the thiol group, and alters the compound's behavior in surface adsorption and catalytic transformations compared to its isomers [3]. Furthermore, the nitro group serves as a reducible handle that cannot be replicated by the amino analog, while the ortho geometry imposes steric and electronic constraints absent in the para isomer. Generic substitution among nitrothiophenol isomers or between oxidation states without rigorous experimental validation will result in failed syntheses, altered surface modification outcomes, and inconsistent analytical signals. The quantitative evidence below establishes the specific, measurable performance boundaries that define where 2-nitrothiophenol must be selected in preference to its closest structural analogs.

2-Nitrothiophenol Comparative Performance Evidence: Quantitative Differentiation Versus Para-Nitrothiophenol and 2-Aminothiophenol


Surface-Enhanced Raman Scattering (SERS) Detection Failure: Ortho-Nitro Isomer Shows No Detectable Signal on TiO₂ Versus 10²–10³ Enhancement for Meta and Para Isomers

In a head-to-head comparative SERS study of nitrothiophenol isomers chemisorbed on TiO₂ semiconductor surfaces, 2-nitrothiophenol (ortho-NTP) produced no detectable Raman signal, whereas meta-NTP and para-NTP exhibited enhancement factors of 10²–10³ relative to neat compounds. The ortho isomer's signal was completely obscured by fluorescence emission, a phenomenon not observed for the meta or para isomers [1]. DFT calculations confirmed that molecule-to-TiO₂ charge-transfer drives SERS enhancement in m-NTP and p-NTP; the mesomeric effect of the NO₂ group in the para position produced stronger electron-withdrawing character but less efficient CT transition, resulting in m-NTP displaying a larger enhancement factor than p-NTP [1].

Surface-enhanced Raman scattering Semiconductor interfaces Charge-transfer complexes Analytical sensing

Surface-Catalyzed Nitro Reduction Temperature: Ortho-NTP Reduces at 180 °C Versus Para-NTP Requiring 230 °C on Gold Surfaces

A comparative study of nitro group reduction on gold surfaces demonstrated that ortho-nitrothiophenol (o-NTP) undergoes nitro reduction at 180 °C, while para-nitrothiophenol (p-NTP) requires a significantly higher temperature of 230 °C to achieve nitro group reduction [1]. This 50 °C differential is attributed to the higher surface proximity and stronger surface interactions of the nitro group in o-NTP compared to p-NTP, where the longer distance between the NO₂ group and the Au surface results in weaker adsorbate-surface interactions [1].

Heterogeneous catalysis Surface chemistry Nitroarene reduction Self-assembled monolayers

pKa and Physical State Differentiation: Ortho-Nitro Thiophenol is a Crystalline Solid (mp 56 °C) While Reduced 2-Aminothiophenol is a Liquid at Room Temperature

2-Nitrothiophenol exists as a yellow to off-white crystalline solid with a melting point of 56 °C , whereas its reduced analog 2-aminothiophenol (CAS 137-07-5) is a colorless to pale yellow liquid at room temperature that darkens upon air exposure due to oxidation . The predicted pKa of 2-nitrothiophenol is 5.10±0.43 , placing it between para-nitrothiophenol (pKa 4.60 [1]) and the amino analog (pKa not reported but expected higher due to electron-donating -NH₂). The compound demonstrates high solubility in organic solvents (benzene, chloroform, ether, ethanol, methanol) and extremely low water solubility .

Physicochemical properties Formulation development Storage and handling Reaction medium compatibility

Synthetic Route Efficiency: Disulfide Reduction Route Achieves 98% Yield Versus 86% via Chloronitrobenzene Route

Two established synthetic routes to 2-nitrothiophenol show substantially different yields. Route 1, employing reduction of bis(2-nitrophenyl) disulfide, achieves an approximate yield of 98% [1]. Route 2, utilizing nucleophilic aromatic substitution of 2-chloronitrobenzene with sodium sulfide, yields approximately 86% [1]. An alternative literature procedure using 2-nitrophenyl disulfide with triphenylphosphine and 2-mercaptoethanol in THF at 50 °C for 8 hours followed by chromatographic purification produced 2-nitrothiophenol as a bright yellow solid, though the reported yield range for the chloronitrobenzene route under variable conditions spans 30-95% [2].

Process chemistry Synthetic methodology Yield optimization Scale-up considerations

High-Value Application Scenarios for 2-Nitrothiophenol (CAS 4875-10-9) Driven by Comparative Performance Evidence


Synthesis of Phenothiazine Derivatives via Iodine-Catalyzed Cyclization with Cyclohexanones

2-Nitrothiophenol undergoes iodine-catalyzed cyclization with cyclohexanones to produce phenothiazines, where the ortho-nitro group uniquely functions as both a hydrogen acceptor and a coupling group [1]. This dual functionality is geometrically impossible for para- or meta-nitrothiophenol isomers, which cannot achieve the required proximity between the thiol and nitro groups for intramolecular cyclization. The reaction proceeds with water as the only byproduct and involves sequential nitro group reduction, C-H bond thioetherification, and C-H bond dehydroaromatization [1]. This transformation has been demonstrated in a 3-step total synthesis of the antipsychotic agent chlorpromazine, highlighting the pharmaceutical relevance of ortho-nitrothiophenol-derived intermediates [1].

Ellman-Type Reagent Precursor: Bis(2-nitrophenyl) Disulfide for Thiol Quantitation and Protein Modification

Bis(2-nitrophenyl) disulfide, synthesized via oxidative coupling of 2-nitrothiophenol, serves as a versatile reagent for studying thiol chemistry and cysteine modification in proteins and peptides . Upon reaction with free thiols (R-SH), this disulfide forms a mixed disulfide with the target molecule while releasing 2-nitrothiophenol as a yellow-colored byproduct that can be monitored spectrophotometrically at visible wavelengths . This colorimetric readout provides a quantitative assay for thiol-containing biomolecules analogous to the widely used Ellman's reagent (DTNB). The ortho-nitro substitution pattern contributes to the chromophoric properties essential for sensitive spectrophotometric detection.

Precursor to 2-Aminothiophenol for Benzothiazole and Heterocycle Synthesis

Reduction of the nitro group in 2-nitrothiophenol yields 2-aminothiophenol, a key intermediate for the synthesis of benzothiazoles, benzoxazoles, and benzimidazoles [1]. The ortho arrangement of -SH and the reducible -NO₂ group provides direct access to the ortho-aminothiophenol scaffold, which is inaccessible from the para isomer due to geometric constraints on subsequent heterocycle formation. The controlled reduction of 2-nitrothiophenol offers a synthetic entry point that para-nitrothiophenol cannot provide for ortho-fused heterocyclic systems [1]. This application leverages the lower reduction temperature of ortho-NTP (180 °C) relative to para-NTP (230 °C) on catalytic surfaces , enabling milder processing conditions for surface-bound transformations.

Dye and Pigment Intermediate for Solvent Dyes and Organic Pigments

2-Nitrothiophenol and its reduction products are established intermediates for solvent dyes and organic pigments, with documented industrial use dating to 1941 German production protocols [1]. The compound is specifically noted as an intermediate for dyes and fluorescent dyes, used in the preparation of dyes, pigments, and fluorescent materials . The ortho-substitution pattern influences the electronic absorption properties of derived chromophores, distinguishing 2-nitrothiophenol-based dyes from those prepared using the para isomer. Procurement specifications for dye synthesis should verify that the ortho isomer (CAS 4875-10-9) is supplied rather than the para isomer (CAS 1849-36-1), as isomer substitution would alter the absorption and emission characteristics of the final colorant.

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